1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHVTNPWGNQGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of piperidine with prop-2-ynyl chloride under controlled conditions to form the intermediate piperidine derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological systems can be studied to understand its effects on cellular processes.
Medicine: Potential therapeutic applications may include the development of new drugs targeting specific diseases.
Industry: It may find use in the production of advanced materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Propargyl vs. In contrast, saturated chains (e.g., naphthalenylethyl in Compound 17) improve metabolic stability due to reduced reactivity .
Tetrahydronaphthalene Substitution : The 1-position substitution on tetrahydronaphthalene in the target compound may alter spatial orientation compared to 2-position analogs (e.g., ’s opioid-targeted derivatives), affecting receptor binding selectivity .
Amide vs. Propionamide : The carboxamide group in the target compound differs from propionamide derivatives in , which feature a three-carbon chain. This distinction impacts hydrogen-bonding capacity and lipophilicity, with carboxamides generally being more polar.
Pharmacological and Metabolic Comparisons
Key Findings:
Metabolic Stability : Compound 17 exhibits high microsomal stability (78% remaining at 60 min), attributed to its saturated tetrahydropyran and naphthalene groups . The target compound’s propargyl group may reduce stability due to oxidative metabolism.
Receptor Binding: highlights that 5-substituted tetrahydronaphthalene derivatives exhibit nanomolar affinity for μ-opioid receptors. The target compound’s tetrahydronaphthalen-1-yl group may confer distinct steric interactions, though experimental confirmation is needed .
Biological Activity
1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide is a compound belonging to the aminotetralin class, characterized by its unique structural features which include a tetrahydronaphthalene backbone and a prop-2-ynyl substituent. This compound has garnered attention for its potential biological activities, particularly in relation to neurotransmitter systems and possible therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 229.33 g/mol. The presence of the prop-2-ynyl group enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Neurotransmitter Interaction
Research indicates that compounds similar to 1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine derivatives exhibit stimulant properties. These compounds are known to influence various neurotransmitter systems, particularly serotonin (5-hydroxytryptamine) receptors. Studies have shown that piperidine derivatives can act as agonists at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
Table 1: Biological Activity of Related Compounds
| Compound Name | Target Receptor | Affinity (Ki) | EC50 |
|---|---|---|---|
| Compound 22a | 5-HT7 | 0.22 nM | 2.56 µM |
| Compound 44 | 5-HT7 | 0.13 nM | 0.90 µM |
| Compound 28 | 5-HT7 | 0.50 nM | 1.00 µM |
Stimulant Properties
The stimulant properties of aminotetralins suggest their potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and mood disorders. The interaction with neurotransmitter systems can lead to increased levels of dopamine and norepinephrine in the brain, contributing to enhanced alertness and focus.
Case Studies
Several studies have explored the structure-affinity relationships of piperidine derivatives, including those with tetrahydronaphthalene scaffolds. For instance, a study demonstrated that specific substitutions on the piperidine ring significantly influenced the affinity for serotonin receptors .
In vitro testing has shown that compounds with longer alkyl chains or specific aromatic substitutions tend to exhibit higher affinity and selectivity towards the 5-HT7 receptor compared to other serotonin receptor subtypes (5-HT1A and 5-HT2A) .
Case Study Example:
In a study assessing various piperidine derivatives for their effects on serotonin receptors:
- Objective: To evaluate the agonistic activity at the 5-HT7 receptor.
- Methodology: Radioligand binding assays were conducted on a series of synthesized compounds.
- Results: Compounds demonstrated varying degrees of agonism at the 5-HT7 receptor with Ki values ranging from nanomolar to subnanomolar concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
